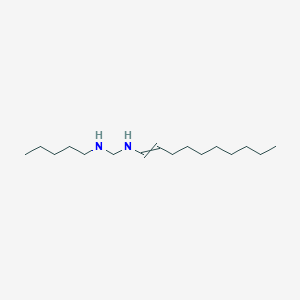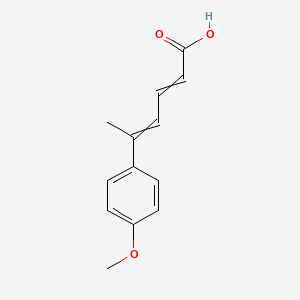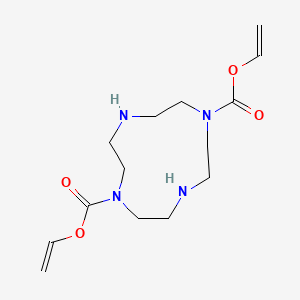
Diethenyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethenyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is part of a broader class of macrocyclic ligands that have significant applications in various fields, including medical imaging and radiotherapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,7,10-tetraazacyclododecane derivatives typically involves the cyclization of linear polyamines. One common method is the Richman-Atkins synthesis, which involves the reaction of triethylenetetramine with glyoxal under controlled conditions . The reaction is carried out in water at a pH range of 5.5 to 9, preferably from 6 to 8, at temperatures ranging from 60 to 100°C, under an inert gas atmosphere or in the air, for 12-48 hours .
Industrial Production Methods: Industrial production of these compounds often follows similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency and environmental considerations, avoiding the use of hazardous reagents like amine tosyl derivatives .
Análisis De Reacciones Químicas
Types of Reactions: Diethenyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Sodium borohydride, typically in an alcohol solvent.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the macrocyclic structure .
Aplicaciones Científicas De Investigación
Diethenyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Utilized in medical imaging, particularly in magnetic resonance imaging (MRI) as a contrast agent when complexed with gadolinium
Industry: Applied in the development of radiopharmaceuticals for diagnostic and therapeutic purposes
Mecanismo De Acción
The mechanism by which diethenyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate exerts its effects involves its ability to chelate metal ions. The macrocyclic structure provides a stable environment for metal ions, enhancing their solubility and bioavailability. This chelation is crucial in applications such as MRI, where the compound forms a complex with gadolinium, enhancing the contrast of the images .
Comparación Con Compuestos Similares
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Another macrocyclic ligand used in similar applications
1,4,7,10-Tetraazacyclododecane (Cyclen): A precursor to various macrocyclic ligands
Uniqueness: Diethenyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate is unique due to its specific functional groups that allow for versatile chemical modifications. This versatility makes it particularly valuable in the development of targeted imaging agents and radiopharmaceuticals .
Propiedades
Número CAS |
162148-44-9 |
|---|---|
Fórmula molecular |
C14H24N4O4 |
Peso molecular |
312.36 g/mol |
Nombre IUPAC |
bis(ethenyl) 1,4,7,10-tetrazacyclododecane-1,7-dicarboxylate |
InChI |
InChI=1S/C14H24N4O4/c1-3-21-13(19)17-9-5-15-7-11-18(14(20)22-4-2)12-8-16-6-10-17/h3-4,15-16H,1-2,5-12H2 |
Clave InChI |
PTUZRKZEVKQQEN-UHFFFAOYSA-N |
SMILES canónico |
C=COC(=O)N1CCNCCN(CCNCC1)C(=O)OC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}-3-nitrobenzoic acid](/img/structure/B14280224.png)
![2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid](/img/structure/B14280230.png)
![4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14280232.png)
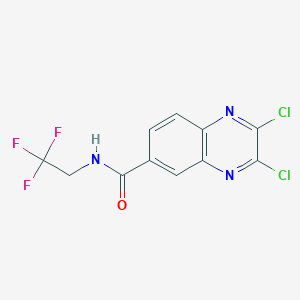
![Acetic acid, [(4-methyl-2-pentynyl)oxy]-](/img/structure/B14280258.png)
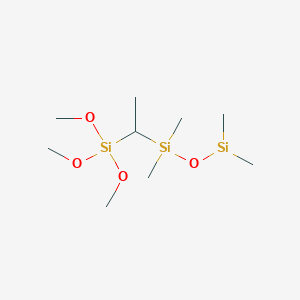
![1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280270.png)
![N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14280273.png)
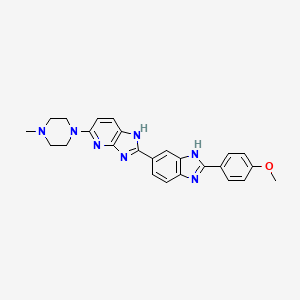
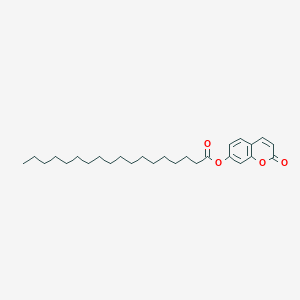

![S-[11-(Trimethoxysilyl)undecyl] prop-2-enethioate](/img/structure/B14280284.png)
